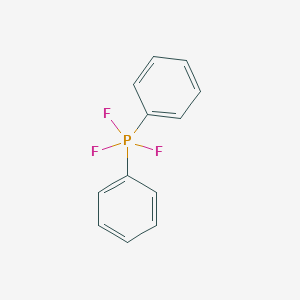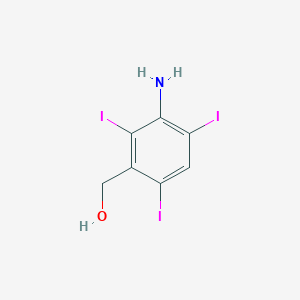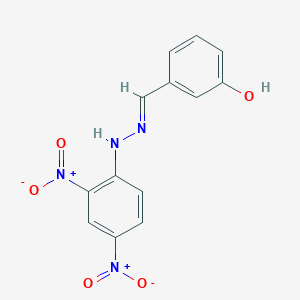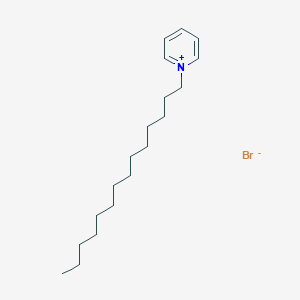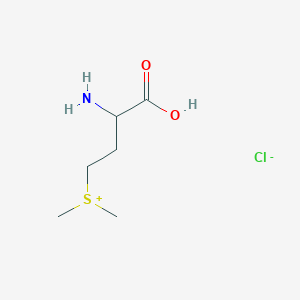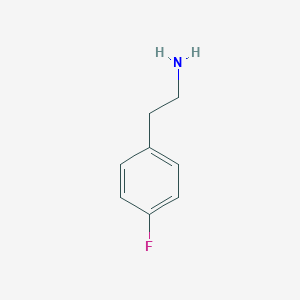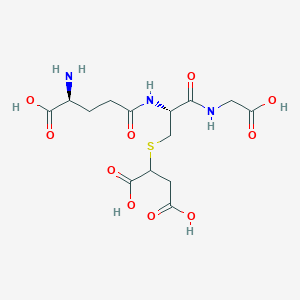
S-(1,2-Dicarboxyethyl)glutathione
描述
作用机制
Target of Action
S-(1,2-Dicarboxyethyl)glutathione is a peptide known for its inhibitory effects on blood coagulation and platelet aggregation . The primary targets of this compound are the proteins involved in the coagulation cascade and platelet aggregation process.
Mode of Action
The compound interacts with its targets by inhibiting the processes of blood coagulation and platelet aggregation . This interaction results in the prevention of blood clot formation and thrombus development, which are critical in conditions such as thrombosis and stroke.
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of the coagulation cascade and platelet aggregation . This results in a decrease in blood clot formation, potentially reducing the risk of thrombotic events such as stroke and deep vein thrombosis.
生化分析
Biochemical Properties
S-(1,2-Dicarboxyethyl)glutathione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit blood coagulation and platelet aggregation . The nature of these interactions is primarily inhibitory, as it prevents certain biochemical reactions from occurring .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it enhances the superoxide generation induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) in human neutrophils in a concentration-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it enhances the tyrosyl phosphorylation of 80.0 kDa, 60.0 kDa, and 45.0 kDa proteins in human neutrophils .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the superoxide generation induced by fMLP in the this compound-treated cells was suppressed by genistein . This indicates that the product’s stability, degradation, and long-term effects on cellular function can vary depending on the conditions of in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . The specific metabolic pathways that this compound is involved in, including any effects on metabolic flux or metabolite levels, are not clearly defined in the available literature.
准备方法
Synthetic Routes and Reaction Conditions: S-(1,2-Dicarboxyethyl)glutathione can be synthesized by reacting glutathione with fumaric acid or maleic acid . The reaction typically involves the use of a suitable solvent and controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes isolation and purification steps to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: S-(1,2-Dicarboxyethyl)glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide derivatives, while reduction can produce thiol-containing compounds .
科学研究应用
S-(1,2-Dicarboxyethyl)glutathione has a wide range of scientific research applications:
相似化合物的比较
- S-(2-Succinyl)glutathione
- L-γ-Glutamyl-S-(1,2-dicarboxyethyl)-L-cysteinylglycine
Uniqueness: S-(1,2-Dicarboxyethyl)glutathione is unique due to its specific structure and biological activity. It is particularly effective in inhibiting platelet aggregation and enhancing glutathione synthesis, making it a valuable compound in both research and therapeutic applications .
属性
IUPAC Name |
2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O10S/c15-6(13(24)25)1-2-9(18)17-7(12(23)16-4-11(21)22)5-28-8(14(26)27)3-10(19)20/h6-8H,1-5,15H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t6-,7-,8?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCIUOASSAHGHI-WPZUCAASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-52-2 | |
| Record name | S-(1,2-Dicarboxyethyl)glutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(1,2-DICARBOXYETHYL)GLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348Q89NAQ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


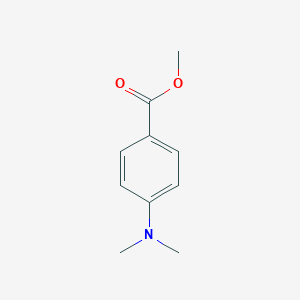
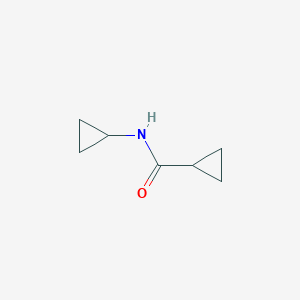
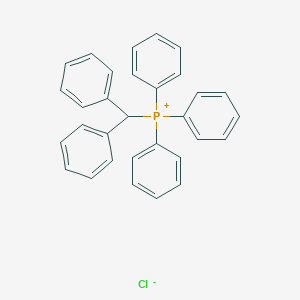
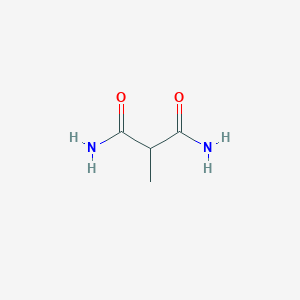

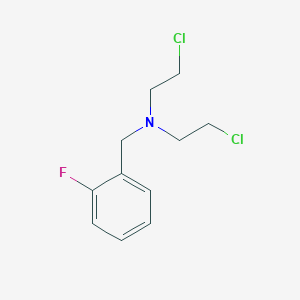
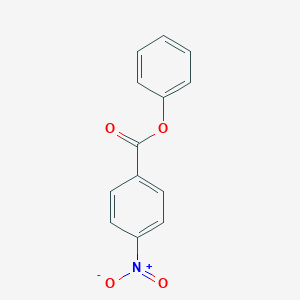
![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)
